Diethyl 2-(4-nitrophenyl)malonate
Overview
Description
Ginkgotoxin, also known as 4’-O-methylpyridoxine, is a neurotoxin naturally occurring in the seeds and leaves of the Ginkgo biloba tree. Structurally related to vitamin B6 (pyridoxine), ginkgotoxin is an antivitamin that can induce epileptic seizures. It has been used in traditional medicine for various purposes, including improving memory, brain metabolism, and blood flow, as well as treating neuronal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginkgotoxin can be synthesized through a regioselective 4’-O-alkylation and 4’-O-chlorination of 3,5’-O-dibenzylpyridoxine. The key intermediate, O-dibenzylpyridoxine, is prepared in four steps with a reasonable yield. This synthetic route enables the convenient and versatile preparation of diversified 4’-substituted pyridoxine derivatives .
Industrial Production Methods: Industrial production of ginkgotoxin typically involves the extraction of the compound from Ginkgo biloba seeds and leaves. The seeds are often boiled or roasted to reduce the toxicity of ginkgotoxin by dissolving it into water. The content of ginkgotoxin can be further reduced by storing the seeds at low temperatures .
Chemical Reactions Analysis
Types of Reactions: Ginkgotoxin undergoes various chemical reactions, including:
Oxidation: Ginkgotoxin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups of ginkgotoxin.
Substitution: Substitution reactions, such as 4’-O-alkylation and 4’-O-chlorination, are commonly used in the synthesis of ginkgotoxin derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and chlorinating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various 4’-substituted pyridoxine derivatives, which have diverse biological activities .
Scientific Research Applications
Ginkgotoxin has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of pyridoxine derivatives.
Biology: Investigated for its effects on neuronal activity and its potential role in inducing epileptic seizures.
Medicine: Studied for its potential therapeutic applications in treating neuronal disorders and improving cognitive functions.
Industry: Utilized in the development of dietary supplements and phytopharmaceuticals derived from Ginkgo biloba
Mechanism of Action
Ginkgotoxin exerts its effects by interfering with the activity of pyridoxal kinase, an enzyme involved in the metabolism of vitamin B6. By inhibiting pyridoxal kinase, ginkgotoxin disrupts the synthesis of pyridoxal 5’-phosphate, a cofactor essential for the function of various enzymes in the brain. This disruption can lead to neuronal excitability and the induction of epileptic seizures .
Comparison with Similar Compounds
Pyridoxine (Vitamin B6): Structurally similar to ginkgotoxin but functions as a vitamin rather than a neurotoxin.
Pyridoxal: Another form of vitamin B6 involved in various biochemical activities.
Pyridoxamine: A form of vitamin B6 that also plays a role in biochemical processes.
Uniqueness of Ginkgotoxin: Ginkgotoxin is unique due to its antivitamin properties and its ability to induce epileptic seizures. Unlike other forms of vitamin B6, ginkgotoxin acts as a neurotoxin and has been used in traditional medicine for its various therapeutic effects .
Biological Activity
Diethyl 2-(4-nitrophenyl)malonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Weight : 281.26 g/mol
- CAS Number : 10565-13-6
The compound features a malonate backbone substituted with a nitrophenyl group, contributing to its biological reactivity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound derivatives. For instance, a related compound demonstrated significant antibacterial activity against Xanthomonas oryzae with an effective concentration (EC) value of 10.2 μg/mL, outperforming traditional agents like bismerthiazol (71.7 μg/mL) and thiodiazole copper (97.8 μg/mL) . The mechanism of action appears to involve disruption of microbial cell integrity, as confirmed by scanning electron microscopy.
Antiviral Activity
Another derivative showed promising antiviral activity against tobacco mosaic virus (TMV), achieving a curative rate of 74.3%, which was superior to that of ningnanmycin (53.3%) . The binding affinity of these compounds to viral coat proteins was evaluated using microscale thermophoresis, revealing Kd values indicating strong interactions with viral components.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or viral replication.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
Case Studies and Research Findings
- Antibacterial Efficacy :
- Antiviral Activity :
Comparative Analysis of Biological Activities
Compound Name | Activity Type | Effective Concentration (μg/mL) | Comparison Agent | Notes |
---|---|---|---|---|
This compound | Antibacterial | 10.2 | Bismerthiazol (71.7) | Superior antibacterial activity |
Diethyl [3-(naphthalen-2-yl)-1-(4-nitrophenyl)-3-oxopropyl]propanedioate | Antiviral | - | Ningnanmycin (53.3) | Significant curative activity against TMV |
Properties
IUPAC Name |
diethyl 2-(4-nitrophenyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-5-7-10(8-6-9)14(17)18/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDYQVTRGDDEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446566 | |
Record name | Diethyl 2-(4-nitrophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10565-13-6 | |
Record name | Diethyl 2-(4-nitrophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural feature of Diethyl 2-(4-nitrophenyl)malonate as revealed by the study?
A1: The study reveals that this compound molecules arrange themselves into a chain-like structure through hydrogen bonding. Specifically, two C—H⋯O hydrogen bonds link the molecules, forming a repeating pattern of rings. []
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